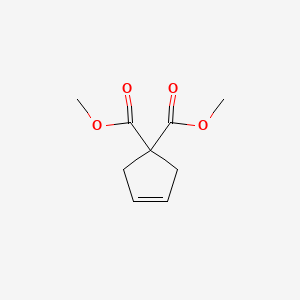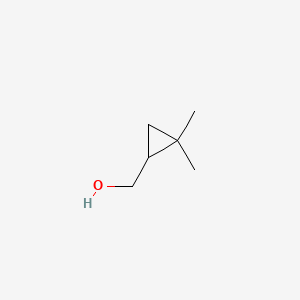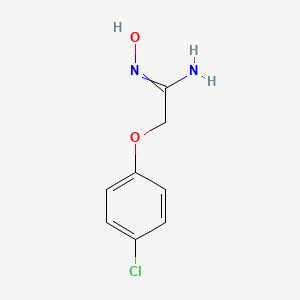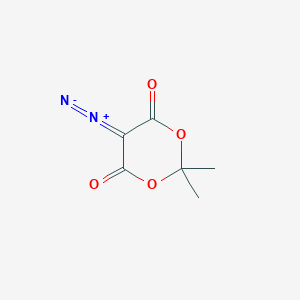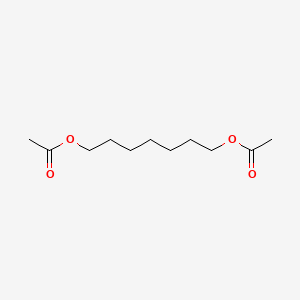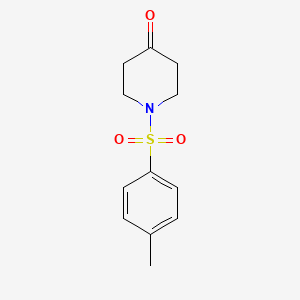
1-Tosylpipéridin-4-one
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of 1-Tosylpiperidin-4-one is C12H15NO3S . Its average mass is 253.317 Da and its monoisotopic mass is 253.077271 Da . The InChI code of the compound is 1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
1-Tosylpiperidin-4-one has a density of 1.3±0.1 g/cm3 . Its boiling point is 419.1±55.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.3±3.0 kJ/mol . The flash point is 207.3±31.5 °C . The index of refraction is 1.575 . The molar refractivity is 65.3±0.4 cm3 . The compound has 4 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds . The polar surface area is 63 Å2 . The polarizability is 25.9±0.5 10-24 cm3 . The surface tension is 49.5±3.0 dyne/cm . The molar volume is 197.6±3.0 cm3 .
Applications De Recherche Scientifique
Synthèse chimique
1-Tosylpipéridin-4-one est utilisé comme un bloc de construction dans la synthèse chimique . C'est un composé polyvalent qui peut être utilisé pour créer une variété d'autres composés, chacun avec ses propres applications potentielles. Par exemple, il peut être utilisé pour synthétiser la 1-(4-méthylphényl)sulfonyl-4-pipéridinone .
Recherche pharmaceutique
this compound peut être utilisé dans le développement de nouveaux médicaments . Sa structure lui permet d'être utilisé dans la synthèse d'une large gamme de composés biologiquement actifs.
Science des matériaux
En science des matériaux, this compound peut être utilisé dans la synthèse de nouveaux matériaux . Ces matériaux peuvent avoir une variété de propriétés, selon les autres composants utilisés dans la synthèse.
Applications agricoles
Certains dérivés de this compound ont montré une activité insecticide . Cela suggère que this compound pourrait potentiellement être utilisé dans le développement de nouveaux pesticides.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340031 | |
| Record name | 1-Tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
33439-27-9 | |
| Record name | 1-Tosylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-tosylpiperidin-4-one in the synthesis of α-aminophosphonates, and what structural features make it suitable for this reaction?
A1: 1-tosylpiperidin-4-one serves as a crucial starting material in the synthesis of novel α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl moiety []. The ketone functionality within its structure is highly reactive towards nucleophilic addition reactions. In this specific synthesis, 1-tosylpiperidin-4-one undergoes a one-pot, three-component condensation reaction with substituted aromatic amines and diethyl phosphite (DEP) in the presence of a magnesium perchlorate catalyst. This reaction leads to the formation of the desired α-aminophosphonate products.
Q2: What is the significance of synthesizing α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group, and what potential applications do they have?
A2: α-Aminophosphonates are important analogs of α-amino acids and are known to exhibit a wide range of biological activities, including enzyme inhibitory, antibacterial, and antiviral properties []. Incorporating the (4′-tosyl)piperidin-4-yl group into the α-aminophosphonate structure is particularly interesting because this structural motif is found in various biologically active compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
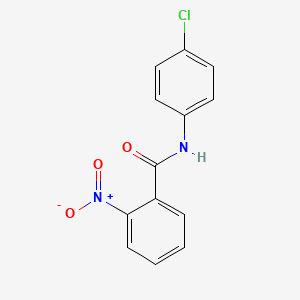
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
